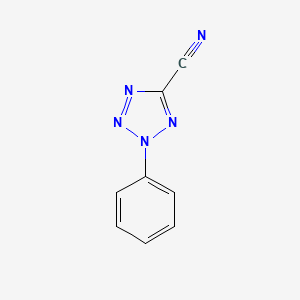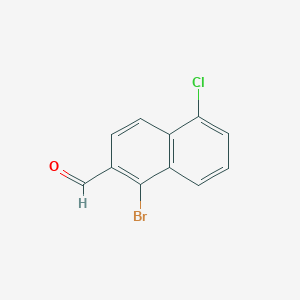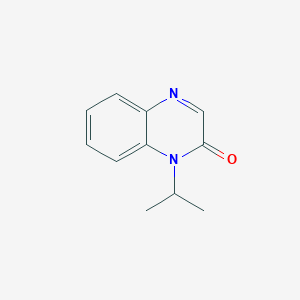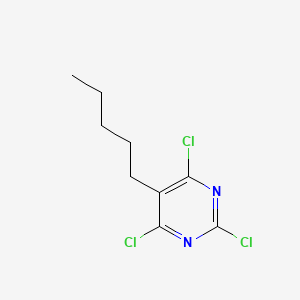![molecular formula C11H20Br2N2O2 B13997933 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide CAS No. 91354-64-2](/img/structure/B13997933.png)
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide is a complex organic compound with the molecular formula C11H20Br2N2O2. This compound is characterized by the presence of bromine atoms and amide groups, making it a significant molecule in various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide typically involves the reaction of 3-bromopropanoic acid with 1,5-diaminopentane. The reaction proceeds through the formation of an intermediate amide, which is then further brominated to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The amide groups can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone.
Reduction: Reagents like lithium aluminum hydride in ether.
Oxidation: Reagents like potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of iodinated derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide involves its interaction with specific molecular targets. The bromine atoms and amide groups facilitate binding to proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-bromo-N-(3-chlorophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and amide groups enhances its versatility in various applications .
Eigenschaften
CAS-Nummer |
91354-64-2 |
|---|---|
Molekularformel |
C11H20Br2N2O2 |
Molekulargewicht |
372.10 g/mol |
IUPAC-Name |
3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide |
InChI |
InChI=1S/C11H20Br2N2O2/c12-6-4-10(16)14-8-2-1-3-9-15-11(17)5-7-13/h1-9H2,(H,14,16)(H,15,17) |
InChI-Schlüssel |
FGBVPTUEMSVUFH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNC(=O)CCBr)CCNC(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)




![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)





![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
